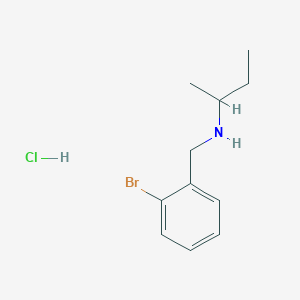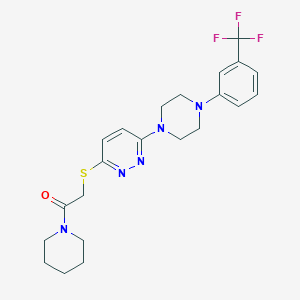![molecular formula C7H11ClF3NO B2492275 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride CAS No. 2137916-74-4](/img/structure/B2492275.png)
5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as CF3-THP-OH and is a bicyclic compound that contains a trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Characterization
5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride is involved in various synthetic processes. For instance, the synthesis of 6-Substituted 7-halo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptanes, as described by Nagaev et al. (1998), involves the addition of water, alcohols, and acetic acid to related compounds in the presence of H2SO4 (Nagaev, Sokolsky, Khokhlov, & Yeleyev, 1998). Additionally, Britvin and Rumyantsev (2017) highlighted the structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring as its hydrochloride salt, offering insights into its chemical structure (Britvin & Rumyantsev, 2017).
Medicinal Chemistry
In medicinal chemistry, 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride and its derivatives play a significant role. For example, Cheng et al. (2002) synthesized a series of N-arylalkyl-substituted 7-azabicyclo[2.2.1]heptanes and evaluated them as potential ligands for neuronal nicotinic acetylcholine receptors (Cheng, Zhang, Stevens, Izenwasser, Wade, Chen, Paul, & Trudell, 2002). This indicates the compound's potential application in neuropharmacology and receptor studies.
Advanced Organic Chemistry and Drug Design
The compound and its derivatives are used in advanced organic chemistry and drug design. Carroll et al. (2001) developed a synthesis method for 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene, which served as a key intermediate in preparing epibatidine analogues (Carroll, Liang, Navarro, Brieaddy, Abraham, Damaj, & Martin, 2001). This showcases the compound's versatility in synthesizing novel therapeutic agents.
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6(12)2-5-1-4(6)3-11-5;/h4-5,11-12H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJYCCFUGVBFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN2)(C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492192.png)


![1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2492196.png)
![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2492198.png)



![2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B2492208.png)
![N-[5-(4-Bromo-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide](/img/structure/B2492209.png)



